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Compound of Interest

Compound Name: 4-Chloropicolinaldehyde

CAS No.: 63071-13-6

Cat. No.: B130258 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Chloropicolinaldehyde, a halogenated pyridine derivative, is a versatile building block in

synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and

agrochemicals. Its unique electronic properties, arising from the interplay between the electron-

withdrawing chlorine atom and the aldehyde functionality on the pyridine ring, make it a

valuable intermediate for constructing complex molecular architectures. This guide provides an

in-depth overview of the essential physical and chemical properties of 4-
Chloropicolinaldehyde, a detailed synthetic protocol, and a thorough analysis of its expected

spectroscopic characteristics, offering a critical resource for researchers in medicinal chemistry

and materials science.

Physicochemical Properties
The physical and chemical properties of 4-Chloropicolinaldehyde are crucial for its handling,

storage, and application in synthetic protocols. A summary of these key properties is presented

in the table below.
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Property Value Source(s)

CAS Number 63071-13-6 [1]

Molecular Formula C₆H₄ClNO [1]

Molecular Weight 141.56 g/mol [1]

Appearance Off-white to pale yellow solid [2]

Melting Point 32-34 °C [2]

Boiling Point 206 °C [2]

Density 1.332 g/cm³ [2]

Solubility
Slightly soluble in chloroform

and methanol.
[2]

Flash Point 79 °C [2]

Stability Air sensitive. [2]

Storage
Store in an inert atmosphere,

under -20°C in a freezer.
[2]

Synthesis of 4-Chloropicolinaldehyde
A common and effective method for the synthesis of 4-Chloropicolinaldehyde involves the

reduction of a corresponding picolinate ester. The following protocol is adapted from

established literature procedures.[2]

Experimental Protocol: Reduction of Methyl 4-
chloropicolinate
This procedure outlines the reduction of methyl 4-chloropicolinate to 4-Chloropicolinaldehyde
using diisobutylaluminium hydride (DIBAL-H) as the reducing agent.

Materials:

Methyl 4-chloropicolinate
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Anhydrous tetrahydrofuran (THF)

Diisobutylaluminium hydride (DIBAL-H) in a suitable solvent (e.g., toluene or hexanes)

Methanol

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

Ethyl acetate

Anhydrous sodium sulfate

Argon or nitrogen gas for inert atmosphere

Procedure:

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic

stir bar, a thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen),

dissolve methyl 4-chloropicolinate in anhydrous THF.

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

Addition of Reducing Agent: Slowly add a solution of DIBAL-H dropwise to the cooled

solution via the dropping funnel, ensuring the internal temperature does not rise significantly.

The stoichiometry of DIBAL-H should be carefully controlled to avoid over-reduction to the

corresponding alcohol.

Reaction Monitoring: Stir the reaction mixture at -78 °C for a specified time (typically 1-2

hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Quenching: Upon completion, quench the reaction by the slow, dropwise addition of

methanol at -78 °C.

Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add a

saturated aqueous solution of sodium potassium tartrate and stir vigorously until two clear

layers are formed. This step is crucial for breaking up the aluminum complexes.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with

ethyl acetate. Combine the organic layers.

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous

sodium sulfate.

Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced

pressure to yield the crude 4-Chloropicolinaldehyde.

Purification: The crude product can be further purified by column chromatography on silica

gel if necessary.

Causality Behind Experimental Choices:

Anhydrous Conditions: DIBAL-H is highly reactive with water. The use of anhydrous solvents

and an inert atmosphere is essential to prevent the decomposition of the reagent and ensure

a high yield of the desired aldehyde.

Low Temperature (-78 °C): The reduction of an ester to an aldehyde with DIBAL-H is a highly

exothermic reaction. Maintaining a low temperature is critical to prevent over-reduction to the

alcohol and to control the selectivity of the reaction.

Rochelle's Salt Workup: The use of sodium potassium tartrate is a standard and effective

method for the workup of reactions involving aluminum hydrides. The tartrate chelates with

the aluminum salts, facilitating their removal from the organic phase and simplifying the

purification process.

Reaction Preparation Reduction Workup & Purification

Dissolve Methyl
4-chloropicolinate
in anhydrous THF

Establish Inert
Atmosphere (Ar/N2) Cool to -78 °C Slowly add

DIBAL-H solution
Stir at -78 °C

(Monitor by TLC)
Quench with

Methanol at -78 °C
Warm to RT and

add Rochelle's Salt
Extract with

Ethyl Acetate
Dry organic layer

(Na2SO4) Concentrate in vacuo Purify by Column
Chromatography Pure 4-Chloropicolinaldehyde

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-Chloropicolinaldehyde.
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Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of

4-Chloropicolinaldehyde. While a comprehensive set of experimentally obtained spectra is

not publicly available, the expected spectral features can be reliably predicted based on the

known effects of its functional groups and by analogy to similar compounds.

¹H NMR Spectroscopy
The proton NMR spectrum of 4-Chloropicolinaldehyde is expected to show distinct signals

corresponding to the aldehyde proton and the three aromatic protons on the pyridine ring.

Aldehyde Proton (-CHO): This proton is highly deshielded due to the electron-withdrawing

nature of the carbonyl group and the adjacent aromatic ring. It is expected to appear as a

singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.

Pyridine Ring Protons: The three protons on the pyridine ring will exhibit characteristic

chemical shifts and coupling patterns.

The proton at the 6-position, adjacent to the nitrogen, will be the most deshielded of the

ring protons.

The protons at the 3 and 5-positions will have chemical shifts influenced by both the

nitrogen and the chlorine and aldehyde groups.

The coupling constants (J-values) between adjacent protons will be crucial for assigning

the specific signals.

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the

molecule.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and will appear

as a singlet at the far downfield end of the spectrum, typically in the range of δ 190-200 ppm.

Pyridine Ring Carbons: The five carbons of the pyridine ring will show distinct signals in the

aromatic region (δ 120-160 ppm). The carbon bearing the chlorine atom and the carbon
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adjacent to the nitrogen will be significantly influenced by these heteroatoms.

Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups present in 4-
Chloropicolinaldehyde.

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group

is expected in the region of 1700-1720 cm⁻¹.

Aromatic C-H Stretch: Aromatic C-H stretching vibrations will appear as a series of weaker

bands just above 3000 cm⁻¹.

Aromatic C=C and C=N Stretches: Medium to weak absorptions in the region of 1400-1600

cm⁻¹ are characteristic of the pyridine ring.

C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between

1000 and 1100 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding

to the molecular weight of 4-Chloropicolinaldehyde (141.56 g/mol ). Due to the presence of

chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion

peak will be observed, which is a characteristic signature for a monochlorinated compound.

Fragmentation: Common fragmentation pathways for aldehydes include the loss of the

formyl radical (-CHO) and alpha-cleavage.
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4-Chloropicolinaldehyde Structure

Spectroscopic Techniques

Expected Spectral Data

Image of 4-Chloropicolinaldehyde structure would be here

¹H NMR ¹³C NMR IR Spectroscopy Mass Spectrometry

Aldehyde H: δ 9.5-10.5 ppm
Aromatic H's: distinct shifts & coupling

C=O: δ 190-200 ppm
Aromatic C's: δ 120-160 ppm

C=O stretch: ~1710 cm⁻¹
Aromatic C-H: >3000 cm⁻¹
C-Cl stretch: ~1050 cm⁻¹

M⁺ at m/z 141
M+2 isotope peak (due to Cl)

Fragmentation patterns

Click to download full resolution via product page

Caption: Key spectroscopic techniques and expected data for 4-Chloropicolinaldehyde.

Safety and Handling
4-Chloropicolinaldehyde is an irritant and should be handled with appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] It is also air-

sensitive and should be stored under an inert atmosphere to prevent degradation.[2] All

handling should be performed in a well-ventilated fume hood.

Conclusion
4-Chloropicolinaldehyde is a valuable synthetic intermediate with a well-defined set of

physical and chemical properties. Its synthesis is achievable through standard laboratory

procedures, and its structure can be readily confirmed by a combination of spectroscopic

techniques. This guide provides a foundational understanding of this important molecule,

enabling researchers to confidently incorporate it into their synthetic strategies for the

development of new and innovative chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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